

Technical Guide: Synthesis of Cyclohexyl Butyl Phthalate-d4 (CBP-d4)

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Compound of Interest

Compound Name: Cyclohexyl Butyl Phthalate-d4

Cat. No.: B1152692

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Executive Summary

Cyclohexyl Butyl Phthalate (CBP) is a "transitional" phthalate ester, often appearing in environmental matrices as a result of transesterification or specific industrial formulations. Its accurate quantification in biological and environmental samples is critical for assessing endocrine-disrupting potential. This guide details the synthesis of its stable isotope analog, **Cyclohexyl Butyl Phthalate-d4 (CBP-d4)**, where the four deuterium atoms are located on the benzene ring.

This protocol utilizes a stepwise asymmetric synthesis strategy. Unlike symmetrical phthalates (e.g., Dibutyl Phthalate), CBP cannot be synthesized by simply refluxing phthalic anhydride with a mixture of alcohols, which would yield a statistical distribution of products. Instead, we employ a controlled mono-esterification followed by a Steglich coupling to ensure high yield and isotopic integrity.

Part 1: Retrosynthetic Analysis & Strategy

The Asymmetry Challenge

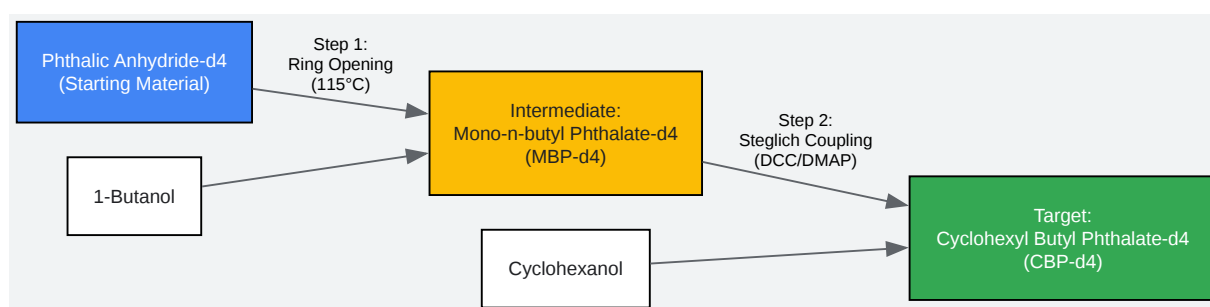
The core challenge in synthesizing CBP-d4 is the asymmetry of the ester chains. A direct Fischer esterification with both 1-butanol and cyclohexanol would produce three species:

- Dibutyl phthalate-d4 (Symmetric)
- Dicyclohexyl phthalate-d4 (Symmetric)
- **Cyclohexyl butyl phthalate-d4 (Target)**

Separating these by distillation is inefficient due to boiling point overlaps. Therefore, a sequential approach is required.

Strategic Pathway

- Precursor Selection: We utilize Phthalic Anhydride-d4 (). This is the most atom-efficient deuterated starting material.
- Step 1 (Ring Opening): Nucleophilic attack by 1-Butanol on the anhydride. This reaction is highly selective for the mono-ester (Mono-n-butyl phthalate-d4, or MBP-d4) under controlled temperatures.
- Step 2 (Coupling): The remaining carboxylic acid is sterically hindered and less reactive. We utilize Steglich Esterification (DCC/DMAP) to couple Cyclohexanol under mild conditions. This prevents acid-catalyzed transesterification (scrambling of the butyl and cyclohexyl groups).



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Figure 1: Retrosynthetic pathway designed to prevent statistical scrambling of ester groups.

Part 2: Materials & Safety

Reagents

Reagent	Purity/Specs	Role
Phthalic Anhydride-d4	>98% atom % D	Isotope Source
1-Butanol	Anhydrous, >99%	Reactant A
Cyclohexanol	Anhydrous, >99%	Reactant B
DCC (N,N'-Dicyclohexylcarbodiimide)	99%	Coupling Agent
DMAP (4-Dimethylaminopyridine)	99%	Catalyst
Dichloromethane (DCM)	HPLC Grade, Dried	Solvent

Isotope Handling Precautions

- Hygroscoy: Deuterated anhydrides react with atmospheric moisture to form Phthalic Acid-d4. Store in a desiccator.
- Glassware: All glassware must be oven-dried at 120°C for 4 hours prior to use to prevent H/D exchange or hydrolysis.

Part 3: Step-by-Step Synthesis Protocol

Step 1: Synthesis of Mono-n-butyl Phthalate-d4 (MBP-d4)

This step relies on the thermal ring-opening of the anhydride. No strong acid catalyst is used to prevent the formation of the diester at this stage.

- Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser protected by a drying tube (

).

- Charging: Add Phthalic Anhydride-d4 (1.52 g, 10 mmol) and 1-Butanol (10 mL, excess).
- Reaction: Heat the mixture to 115°C (oil bath). Stir for 2–3 hours.
 - Mechanism:[1][2][3][4] The alcohol attacks the carbonyl carbon, opening the ring to form the hemi-ester.
- Monitoring (Self-Validation):
 - Take an aliquot.[5] The reaction is complete when the solid anhydride fully dissolves and TLC (50:50 Hexane/Ethyl Acetate) shows the disappearance of the anhydride spot () and appearance of the carboxylic acid spot (, streaking).
- Workup:
 - Cool to room temperature.
 - Remove excess 1-butanol via rotary evaporation under reduced pressure (water bath < 60°C).
 - Result: A viscous oil or semi-solid (MBP-d4). Yield is typically quantitative (>95%).
 - Checkpoint: Verify structure via NMR (look for disappearance of anhydride symmetry).

Step 2: Steglich Esterification to CBP-d4

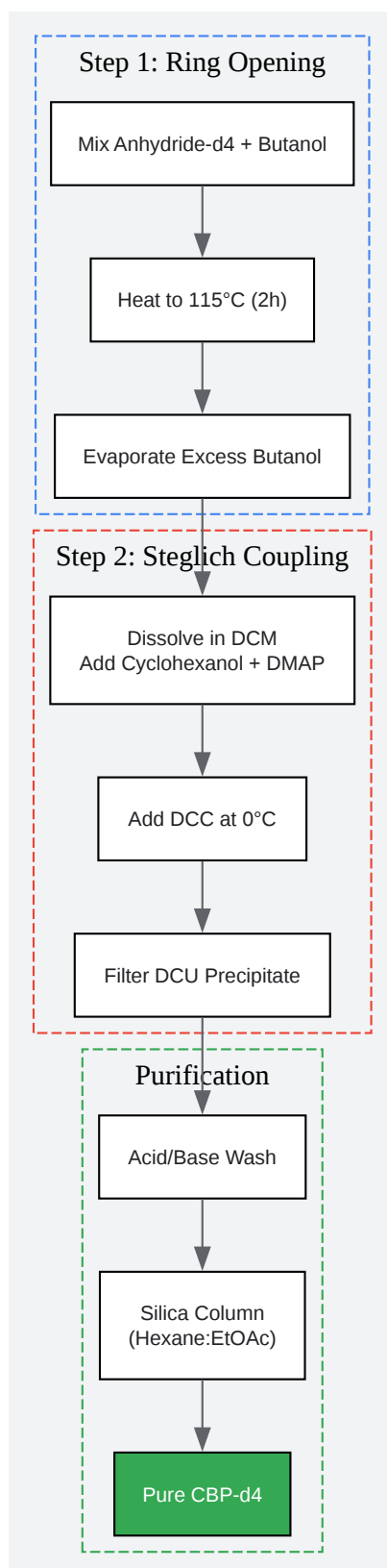
We use DCC to activate the free carboxylic acid of MBP-d4, allowing the secondary alcohol (cyclohexanol) to attack under mild conditions.

- Setup: 250 mL RBF, nitrogen atmosphere, ice bath (0°C).

- Solvation: Dissolve the MBP-d4 (approx. 10 mmol from Step 1) in Dichloromethane (DCM) (50 mL).
- Addition A: Add Cyclohexanol (1.00 g, 10 mmol) and DMAP (122 mg, 1 mmol, 10 mol%). Stir for 10 minutes.
- Activation: Dissolve DCC (2.27 g, 11 mmol) in 10 mL DCM. Add this solution dropwise to the reaction mixture at 0°C.
 - Observation: A white precipitate (dicyclohexylurea, DCU) will form almost immediately.
- Reaction: Allow the mixture to warm to room temperature naturally. Stir for 12–18 hours.
- Workup:
 - Filtration: Filter off the precipitated DCU using a sintered glass funnel.
 - Washing: Wash the filtrate with 1N HCl (2 x 30 mL) to remove DMAP, followed by saturated (2 x 30 mL) to remove unreacted acid, and finally Brine (30 mL).
 - Drying: Dry organic layer over anhydrous , filter, and concentrate in vacuo.

Step 3: Purification[7]

- Column Chromatography: Silica gel (230-400 mesh).
- Eluent: Gradient elution starting with 100% Hexane 95:5 Hexane:Ethyl Acetate.
- Fraction Collection: CBP-d4 typically elutes early due to its non-polar nature compared to mono-esters.



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Figure 2: Experimental workflow for the sequential synthesis and purification of CBP-d4.

Part 4: Quality Control & Characterization

To validate the synthesis, the following analytical criteria must be met.

Mass Spectrometry (GC-MS)[2][6][8]

- Method: Electron Impact (EI, 70 eV).
- Diagnostic Shift:
 - Native Phthalates typically show a base peak at m/z 149 (protonated phthalic anhydride fragment).
 - CBP-d4 Requirement: The base peak must shift to m/z 153. This confirms the deuterium label is retained on the aromatic ring and not lost during synthesis.
- Molecular Ion: Look for weak molecular ion
 - Native CBP MW: 304.38 g/mol .
 - CBP-d4 MW: 308.41 g/mol .

Nuclear Magnetic Resonance (NMR)[5][7]

- NMR (CDCl₃):
 - Aromatic Region (7.5 - 7.8 ppm): Should be silent (or show <1% residual signal). This is the primary confirmation of isotopic purity.
 - Aliphatic Region:
 - ppm (triplet, 2H):
of the butyl group.
 - ppm (multiplet, 1H):
of the cyclohexyl group.

- 0.9 - 2.0 ppm: Remaining alkyl multiplets (butyl and cyclohexyl protons).

Storage

Store neat CBP-d4 at -20°C. For use as an internal standard, prepare stock solutions in isooctane or methanol.

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